2-Allyloxy-5-chloro-benzoic acid allyl ester
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Overview
Description
2-Allyloxy-5-chloro-benzoic acid allyl ester is an organic compound with the molecular formula C13H13ClO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom at the 5-position of the benzene ring is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyloxy-5-chloro-benzoic acid allyl ester typically involves the esterification of 2-Allyloxy-5-chloro-benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Allyloxy-5-chloro-benzoic acid allyl ester can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for ester reduction.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2-Allyloxy-5-chloro-benzoic acid.
Reduction: Formation of 2-Allyloxy-5-chloro-benzyl alcohol.
Substitution: Formation of 2-Allyloxy-5-substituted-benzoic acid derivatives.
Scientific Research Applications
2-Allyloxy-5-chloro-benzoic acid allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyloxy-5-chloro-benzoic acid allyl ester involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Allyloxy-5-chloro-benzoic acid: The parent compound without the allyl ester group.
2-Allyloxy-benzoic acid: Lacks the chlorine atom at the 5-position.
5-Chloro-benzoic acid allyl ester: Lacks the allyloxy group at the 2-position.
Uniqueness
2-Allyloxy-5-chloro-benzoic acid allyl ester is unique due to the presence of both the allyloxy and allyl ester groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
787619-53-8 |
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Molecular Formula |
C13H13ClO3 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
prop-2-enyl 5-chloro-2-prop-2-enoxybenzoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-7-16-12-6-5-10(14)9-11(12)13(15)17-8-4-2/h3-6,9H,1-2,7-8H2 |
InChI Key |
YVDMNJJCBHJYTD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)C(=O)OCC=C |
Origin of Product |
United States |
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